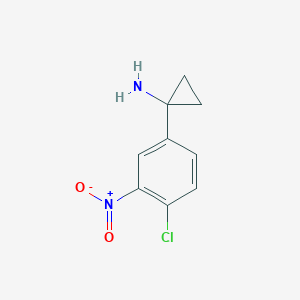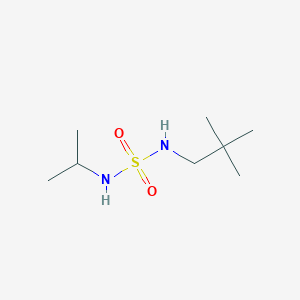
N-Ethyl-3-(ethylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-3-(ethylamino)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in medicinal chemistry, particularly as anti-inflammatory and analgesic agents . This compound is characterized by the presence of an ethyl group and an ethylamino group attached to the benzamide core, which influences its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Ethyl-3-(ethylamino)benzamide can be synthesized through various methods. One common approach involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.
Another synthetic route involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final benzamide derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-3-(ethylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzamide to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted benzamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-Ethyl-3-(ethylamino)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various conditions, including inflammation and pain.
Mecanismo De Acción
The mechanism of action of N-Ethyl-3-(ethylamino)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory mediators such as prostaglandins . By inhibiting these enzymes, the compound can reduce inflammation and pain.
Comparación Con Compuestos Similares
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides
Uniqueness
N-Ethyl-3-(ethylamino)benzamide is unique due to its specific structural features, such as the presence of both an ethyl group and an ethylamino group attached to the benzamide core. These structural elements contribute to its distinct chemical properties and biological activities, setting it apart from other benzamide derivatives .
Propiedades
Número CAS |
919800-05-8 |
|---|---|
Fórmula molecular |
C11H16N2O |
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
N-ethyl-3-(ethylamino)benzamide |
InChI |
InChI=1S/C11H16N2O/c1-3-12-10-7-5-6-9(8-10)11(14)13-4-2/h5-8,12H,3-4H2,1-2H3,(H,13,14) |
Clave InChI |
LIGGHPLNGHUJIP-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=CC=CC(=C1)C(=O)NCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Chloro-2-[(5-chloro-2-phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12612979.png)


![2-{[4-(Benzenesulfonyl)phenyl]methyl}-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B12613003.png)

![4-Ethoxy-6-[2-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12613013.png)
![(2S)-3-Methyl-2-{[2-(pyridin-2-yl)ethyl]amino}butan-1-ol](/img/structure/B12613023.png)

![5-Oxaspiro[3.5]nonan-1-one](/img/structure/B12613026.png)
![N-Hydroxy-N'-{3-[methyl(phenyl)amino]propyl}urea](/img/structure/B12613028.png)
